molecular formula C10H12Cl2FN B1426264 3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride CAS No. 1354951-33-9

3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride

Cat. No.: B1426264
CAS No.: 1354951-33-9
M. Wt: 236.11 g/mol
InChI Key: BCSMFMYVDATIHB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

This compound possesses a well-defined molecular structure that can be systematically described through multiple chemical identification systems. The compound carries the molecular formula C₁₀H₁₁ClFN, representing the base azetidine structure without the hydrochloride salt component. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the azetidine ring serves as the primary structural framework, with the substituted benzyl group attached at the 3-position of the four-membered nitrogen-containing heterocycle.

The structural identification of this compound reveals several critical molecular features that define its chemical behavior and potential biological activity. The Simplified Molecular Input Line Entry System representation provides the connectivity pattern as C1C(CN1)CC2=C(C=CC=C2Cl)F, clearly indicating the methylene bridge connecting the azetidine ring to the dihalogenated benzene ring. The International Chemical Identifier string InChI=1S/C10H11ClFN/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-7/h1-3,7,13H,4-6H2 provides a comprehensive description of the molecular structure, including the stereochemical arrangement and hydrogen distribution.

Structural Parameter Value
Molecular Formula C₁₀H₁₁ClFN
Molecular Weight 199.65 g/mol (base)
International Chemical Identifier Key VUTCBOLQNNESMH-UHFFFAOYSA-N
Ring Strain Energy Approximately 25.4 kcal/mol

The three-dimensional molecular architecture demonstrates the characteristic tetrahedral geometry around the azetidine nitrogen atom, with the benzyl substituent occupying an axial position relative to the ring plane. The presence of both chlorine at the 2-position and fluorine at the 6-position of the benzyl ring creates a unique electronic environment that influences both the physical properties and potential biological interactions of the molecule. This dual halogenation pattern represents a strategic approach to modulating lipophilicity, metabolic stability, and target protein binding affinity through carefully positioned electron-withdrawing substituents.

The collision cross section predictions for various ionization states provide valuable insights into the gas-phase behavior of this compound under mass spectrometric conditions. The predicted collision cross section values range from 123.2 Ų for the dehydrated protonated species to 184.6 Ų for the acetate adduct, reflecting the conformational flexibility and ionic state-dependent molecular geometry. These measurements serve as important analytical benchmarks for compound identification and purity assessment in pharmaceutical development processes.

Historical Development of Azetidine Derivatives in Medicinal Chemistry

The historical trajectory of azetidine derivatives in medicinal chemistry traces back to the foundational work of Gabriel and Weiner in 1888, who first prepared the parent azetidine compound through the treatment of 3-bromopropylamine with alkali. This pioneering synthesis established the fundamental cyclization approach that would later evolve into sophisticated methodologies for constructing complex azetidine-containing pharmaceutical agents. The early recognition of azetidines as potential therapeutic scaffolds was significantly accelerated by the discovery of penicillin by Alexander Fleming in 1929, which highlighted the importance of strained ring systems in antibiotic design.

The evolution from simple azetidine synthesis to complex pharmaceutical applications demonstrates the progressive understanding of structure-activity relationships in medicinal chemistry. Hermann Staudinger's preparation of the first synthetic β-lactam in 1907 through the reaction of Schiff base derivatives with diphenylketene marked a critical milestone in four-membered ring chemistry. This foundational work established the theoretical framework for understanding the unique reactivity patterns associated with ring strain, which would later prove essential for developing azetidine-based drug candidates.

The modern era of azetidine medicinal chemistry has been characterized by sophisticated approaches to incorporating these heterocycles into drug discovery programs. Recent investigations have demonstrated that azetidine derivatives can exhibit remarkable biological activities, including antibacterial, antifungal, anticancer, and antitubercular properties. The development of azetidinecarboxylic acid derivatives as medicinal compounds represents a significant advancement in this field, with patent literature documenting numerous examples of therapeutically active azetidine-containing molecules.

Historical Milestone Year Significance
First Azetidine Synthesis 1888 Gabriel and Weiner's cyclization method
First β-lactam Synthesis 1907 Staudinger's cycloaddition approach
Penicillin Discovery 1929 Recognition of strained ring therapeutic potential
Modern Pharmaceutical Applications 2000s-Present Systematic drug discovery programs

Contemporary research has revealed that azetidines possess a unique balance of stability and reactivity that makes them particularly attractive for pharmaceutical applications. The ring strain energy of approximately 25.4 kcal/mol positions azetidines between the highly reactive aziridines and the more stable pyrrolidines, providing an optimal compromise for drug design applications. This intermediate strain level allows for controlled reactivity under physiological conditions while maintaining sufficient stability for pharmaceutical formulation and storage.

The systematic exploration of azetidine derivatives has led to the identification of numerous compounds with significant therapeutic potential. Recent collaborative studies between academic institutions and pharmaceutical companies have focused on the direct photochemical modifications of azetidine-2-carboxylic acid derivatives, demonstrating the continued innovation in synthetic methodologies for these important heterocycles. These advances have enabled the preparation of complex azetidine-containing building blocks that serve as valuable intermediates for medicinal chemistry applications.

Significance of Halogen-Substituted Benzyl Azetidines

Halogen-substituted benzyl azetidines represent a particularly important class of compounds in modern medicinal chemistry due to their unique combination of structural features and biological properties. The incorporation of halogen atoms, specifically chlorine and fluorine, into pharmaceutical molecules has become a cornerstone strategy for optimizing drug-target interactions and improving pharmacokinetic properties. The strategic placement of these electronegative substituents on the benzyl ring of azetidine derivatives creates opportunities for forming halogen bonds with protein targets, potentially enhancing both selectivity and efficacy.

The significance of halogen substitution in pharmaceutical design stems from the unique electronic properties that these atoms impart to molecular structures. Halogen atoms, particularly chlorine and fluorine, exhibit strong electronegativity that creates distinctive electrostatic potential distributions on molecular surfaces. This phenomenon, known as the σ-hole effect, enables halogen-substituted compounds to engage in specific noncovalent interactions with protein targets that are not achievable through conventional hydrogen bonding or hydrophobic interactions.

Research investigations have demonstrated that halogen bonding interactions can provide substantial improvements in binding affinity, with documented examples showing up to two orders of magnitude enhancement in potency when appropriate halogen substituents are introduced. The strength of these interactions follows a predictable pattern based on halogen polarizability, with iodine forming the strongest halogen bonds, followed by bromine and chlorine. For fluorinated compounds, halogen bonding typically requires attachment to particularly strong electron-withdrawing groups to achieve significant interaction strength.

Halogen Bonding Properties Chlorine Fluorine Combined Effect
Electronegativity 3.16 3.98 Enhanced σ-hole formation
Van der Waals Radius 1.75 Å 1.47 Å Optimized geometric fit
Lipophilicity Contribution Moderate increase Minimal increase Balanced partition coefficient
Metabolic Stability Enhanced Significantly enhanced Synergistic protection

The dual halogenation pattern observed in this compound represents an sophisticated approach to molecular design that leverages the complementary properties of different halogen substituents. The chlorine substituent at the 2-position provides opportunities for strong halogen bonding interactions with protein targets, while the fluorine substituent at the 6-position contributes to metabolic stability and fine-tunes the overall electronic character of the molecule. This combination creates a unique molecular environment that can engage in multiple simultaneous interactions with biological targets.

The hydrophobic character imparted by halogen substitution represents another critical advantage for pharmaceutical applications. Halogenated organic fragments demonstrate reduced affinity for aqueous environments, which can enhance membrane permeability and improve oral bioavailability. Importantly, halogen bonding interactions maintain their strength even in polar solvents, including water, which contrasts favorably with hydrogen bonding interactions that can be significantly weakened by competitive solvation effects.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-7;/h1-3,7,13H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSMFMYVDATIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=C(C=CC=C2Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Azetidine Intermediates

  • Starting materials often include tert-butyl 3-(halomethyl)azetidine-1-carboxylates (e.g., tert-butyl 3-(chloromethyl)azetidine-1-carboxylate).
  • These intermediates are prepared by halogenation of the corresponding alcohol or sulfonate derivatives (e.g., methanesulfonylates or tosylates).
  • Fluorination reagents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes are used to convert sulfonate intermediates into fluoromethyl azetidines.

Nucleophilic Substitution and Coupling

  • The 3-(chloromethyl)azetidine intermediates react with nucleophiles like 2-chloro-6-fluorobenzyl derivatives under basic conditions.
  • Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) facilitate nucleophilic displacement, often in organic solvents like tetrahydrofuran (THF) at controlled temperatures (0–20 °C).
  • Reaction monitoring by gas chromatography ensures consumption of starting materials and minimal impurities.

Reduction and Deprotection

  • After coupling, protecting groups such as tert-butyl carbamates (Boc) or benzhydryl groups are removed.
  • Deprotection is commonly achieved by:
    • Acidic treatment with para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid.
    • Catalytic hydrogenation using palladium catalysts under hydrogen atmosphere for benzhydryl removal.
  • Reduction steps often employ hydride reagents such as sodium borohydride, lithium aluminum hydride (LAH), or sodium triacetoxyborohydride depending on the intermediate functional groups.

Formation of Hydrochloride Salt

  • The free base azetidine derivative is converted to its hydrochloride salt by treatment with hydrogen chloride in organic solvents or aqueous media.
  • This step improves compound stability and facilitates isolation as a crystalline solid.

Representative Preparation Scheme (Summarized)

Step Reaction Reagents/Conditions Notes
1 Halogenation of azetidine alcohol to chloromethyl azetidine Methanesulfonyl chloride or tosyl chloride, triethylamine, DCM, 0–25 °C Formation of sulfonate intermediate
2 Fluorination of sulfonate intermediate TBAF or HF/trimethylamine, THF, room temperature Conversion to fluoromethyl azetidine
3 Nucleophilic substitution with 2-chloro-6-fluorobenzyl derivative DABCO, THF, 0–20 °C, 12–16 h Coupling step
4 Deprotection of Boc or benzhydryl groups Para-toluenesulfonic acid or catalytic hydrogenation Acidic or catalytic removal of protecting groups
5 Salt formation HCl in organic solvent or aqueous medium Isolation of hydrochloride salt

Detailed Research Findings and Analysis

Hydride Reducing Agents

  • Sodium triacetoxyborohydride and lithium aluminum hydride are preferred for selective reductions in the presence of sensitive groups.
  • For example, reduction of methyl esters to alcohols in azetidine intermediates is efficiently performed with sodium borohydride or LAH in tetrahydrofuran.

Solvent and Temperature Control

  • Reactions are typically conducted in inert solvents such as tetrahydrofuran, dichloromethane, or 1,4-dioxane.
  • Temperature control (0–25 °C) is critical to minimize side reactions and control regioselectivity during nucleophilic substitutions and fluorination.

Purification Techniques

  • Aqueous extraction with organic solvents (e.g., methyl tetrahydrofuran) followed by washing with aqueous potassium carbonate solutions removes impurities.
  • Drying agents like magnesium sulfate are used before filtration and concentration.
  • Final products are often crystallized from suitable solvents to obtain pure hydrochloride salts.

Data Table: Key Reagents and Conditions for Preparation

Preparation Step Reagents/Conditions Purpose/Outcome
Halogenation of azetidine alcohol Methanesulfonyl chloride, triethylamine, DCM, 0–25 °C Formation of sulfonate intermediate
Fluorination TBAF or HF/trimethylamine, THF, room temperature Conversion to fluoromethyl azetidine
Nucleophilic substitution DABCO, THF, 0–20 °C, 12–16 h Coupling with 2-chloro-6-fluorobenzyl moiety
Deprotection Para-toluenesulfonic acid or Pd-catalyzed hydrogenation Removal of Boc or benzhydryl protecting groups
Reduction Sodium borohydride or LAH, THF, reflux Reduction of esters to alcohols
Salt formation HCl in organic solvent or aqueous medium Formation of hydrochloride salt
Purification Aqueous extraction, washing with K2CO3, drying agents Removal of impurities and isolation of pure salt

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted azetidines, while ring-opening reactions can yield linear or branched amines .

Scientific Research Applications

3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with its analogues:

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Purity (%)
3-[(2-Chloro-6-fluorophenyl)methyl]azetidine HCl (1354951-33-9) Azetidine 2-Chloro-6-fluorophenylmethyl C₁₀H₁₁ClF₂N·HCl 264.12 Not reported
3-(3-Chlorophenoxy)azetidine HCl (1019616-06-8) Azetidine 3-Chlorophenoxy C₉H₁₁Cl₂NO 220.10 Not reported
4-[(4-Bromophenyl)methoxy]piperidine HCl (86811-34-9) Piperidine 4-Bromophenylmethoxy C₁₂H₁₇BrClNO 306.63 Not reported
KHG26792 (3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl) Azetidine Naphthalen-2-yl(propoxy)methyl C₁₇H₂₂ClNO 307.82 Not reported

Key Observations :

  • Ring Size : The target compound and KHG26792 share an azetidine core, whereas 4-[(4-bromophenyl)methoxy]piperidine HCl contains a six-membered piperidine ring, which reduces ring strain and may alter binding kinetics .
  • Substituents: The 2-chloro-6-fluorophenyl group in the target compound provides a unique halogenation pattern compared to 3-chlorophenoxy (electron-withdrawing) or naphthalen-2-yl (bulky, lipophilic) groups in analogues. This influences lipophilicity (logP) and solubility .

Metabolic Stability and Toxicity Considerations

  • Halogen Effects : The 2-chloro-6-fluoro substitution in the target compound may improve metabolic stability compared to bromine-containing analogues (e.g., 4-[(4-bromophenyl)methoxy]piperidine HCl), as fluorine is less susceptible to oxidative metabolism .
  • Toxicity Alerts : The azetidine ring’s strain could increase reactivity, but the hydrochloride salt form may mitigate this by enhancing solubility and reducing aggregation-related toxicity .

Biological Activity

3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11ClF·HCl
  • Molecular Weight : 221.16 g/mol
  • Structure : The compound features an azetidine ring substituted with a chloro and fluorophenyl group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Enzymatic Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator of various receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that azetidine derivatives can possess anticancer properties by inhibiting tumor cell growth. For instance, compounds with similar structures have demonstrated efficacy against breast cancer cells, specifically MDA-MB-231 and MDA-MB-468 lines, showing IC50 values in the micromolar range .
  • Antibacterial Properties :
    • Some azetidine derivatives have been reported to exhibit antibacterial activity, potentially through mechanisms that disrupt bacterial cell wall synthesis or function .
  • Neuroprotective Effects :
    • Certain analogs have shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases .

Case Studies and Research Findings

StudyBiological ActivityFindings
AnticancerIC50 values for MDA-MB-231 cells were reported at 4.5 μM.
AntibacterialDemonstrated significant inhibition of E. coli growth at concentrations above 10 μM.
NeuroprotectionShowed reduced apoptosis in neuronal cell cultures under stress conditions.

Detailed Research Findings

  • Anticancer Activity :
    • In vitro studies indicated that this compound inhibited the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Antibacterial Activity :
    • The compound was tested against multiple bacterial strains, including gram-positive and gram-negative bacteria. Results showed a significant reduction in bacterial viability, suggesting potential use as an antibacterial agent.
  • Neuroprotective Mechanisms :
    • Research highlighted the ability of this compound to reduce reactive oxygen species (ROS) levels in neuronal cells, thereby mitigating oxidative stress and preventing cell death.

Q & A

Q. What are the key considerations for synthesizing 3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride with high purity?

Methodological Answer :

  • Step 1 : Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to minimize side reactions. For example, fractional factorial designs can isolate critical variables affecting yield and purity .
  • Step 2 : Employ chromatographic techniques (HPLC or GC-MS) for real-time monitoring of intermediates. Evidence from analogous compounds (e.g., AZD8931 synthesis) highlights the importance of stepwise purification to achieve >98% purity .
  • Step 3 : Validate purity via NMR and mass spectrometry, ensuring no residual solvents or unreacted precursors remain .

Q. How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer :

  • Safety Protocols :
    • Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
    • Use fume hoods and PPE (gloves, goggles) during handling, as halogenated compounds often exhibit toxicity .
  • Emergency Measures : Follow SDS guidelines (e.g., P201, P210 codes) for spill containment and first aid .

Q. How can computational modeling accelerate the design of reaction pathways for derivatives of this compound?

Methodological Answer :

  • Step 1 : Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics of azetidine ring formation. ICReDD’s approach integrates computational path searches with experimental validation to bypass trial-and-error methods .
  • Step 2 : Apply AI-driven platforms (e.g., COMSOL Multiphysics) to simulate solvent effects and steric hindrance in real time .
  • Step 3 : Validate predictions via microreactor experiments, reducing resource consumption by 40–60% .

Q. Case Study :

  • A related morpholine derivative required 11 synthesis steps with 2–5% yield; computational optimization reduced this to 7 steps with 15% yield .

Q. What statistical methods are recommended to resolve contradictions in experimental data (e.g., variable bioactivity outcomes)?

Methodological Answer :

  • Step 1 : Apply multivariate analysis (e.g., PCA or PLS) to identify confounding variables (e.g., pH, temperature gradients) .
  • Step 2 : Use response surface methodology (RSM) to map non-linear relationships between reaction parameters and bioactivity .
  • Step 3 : Cross-validate findings with independent datasets, ensuring reproducibility. For example, discrepancies in TiO₂ photoactivity studies were resolved by standardizing light intensity metrics .

Q. How can researchers design hypothesis-driven experiments to probe the compound’s mechanism of action?

Methodological Answer :

  • Framework :
    • Hypothesis : The chloro-fluorophenyl group enhances binding affinity to target receptors.
    • Experimental Design :

Synthesize analogs with substituent variations (e.g., replacing Cl with Br or F with H) .

Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding kinetics .

  • Data Analysis : Compare free energy changes (ΔG) across analogs via thermodynamic cycles .

Q. Theoretical Basis :

  • The interaction between theory and experiment ensures alignment with academic standards, as seen in ICReDD’s feedback loop between computation and lab data .

Q. What advanced separation techniques are suitable for isolating enantiomers of this compound?

Methodological Answer :

  • Step 1 : Employ chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), which resolve azetidine derivatives with >99% enantiomeric excess .
  • Step 2 : Optimize mobile phase composition (e.g., hexane:isopropanol ratios) using DoE to balance resolution and run time .
  • Step 3 : Validate via circular dichroism (CD) spectroscopy to confirm optical purity .

Q. Reference :

  • Membrane separation technologies (CRDC subclass RDF2050104) are emerging for scalable enantiomer purification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride
Reactant of Route 2
3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride

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